molecular formula C9H10ClNO2 B8637867 4-Chloropicolinic acid isopropyl ester

4-Chloropicolinic acid isopropyl ester

Cat. No. B8637867
M. Wt: 199.63 g/mol
InChI Key: LJUOXGAAXHSWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloropicolinic acid isopropyl ester is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloropicolinic acid isopropyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloropicolinic acid isopropyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chloropicolinic acid isopropyl ester

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

propan-2-yl 4-chloropyridine-2-carboxylate

InChI

InChI=1S/C9H10ClNO2/c1-6(2)13-9(12)8-5-7(10)3-4-11-8/h3-6H,1-2H3

InChI Key

LJUOXGAAXHSWEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=NC=CC(=C1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N,N-Dimethylformamide (0.3 mL) was added dropwise to a suspension of oxalyl chloride (6.6 mL, 76 mmol) and 4-chloropicolinic acid (10.0 g, 63.5 mmol) in dichloromethane (200 mL). The reaction mixture was stirred for 1 hour and additional oxalyl chloride (4 mL) and N,N-dimethylformamide (0.2 mL) was added. After a further 30 minutes, isopropanol (100 mL) was slowly added, followed by, after a further 15 minutes, solid sodium bicarbonate (12 g). The reaction mixture was diluted with 1:1 saturated sodium bicarbonate solution and water, the aqueous phase extracted with dichloromethane (3×100 mL), and solvent removed from the extract under reduced pressure. The residue was purified by flash chromatography (rf: 0.48 in 2:1 hexanes:ethyl acetate) to give 4-chloropicolinic acid isopropyl ester (11.0 g, 87% yield). 200.1 (M+1).
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12 g
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0.3 mL
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6.6 mL
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10 g
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200 mL
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4 mL
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0.2 mL
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100 mL
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Synthesis routes and methods II

Procedure details

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